![molecular formula C32H49N7O8 B024485 Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide CAS No. 106984-12-7](/img/structure/B24485.png)
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide, also known as Z-Glu-Lys-Lys-MCA, is a synthetic peptide substrate used in biochemical research. It is commonly used to study the activity of proteases, enzymes that break down proteins, in various biological systems.
Mechanism of Action
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA is a fluorogenic substrate, meaning that it emits fluorescent light when cleaved by a protease. The fluorescent signal can be measured using a spectrofluorometer, allowing for the quantification of protease activity. The specificity of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA for various proteases can be modulated by altering the amino acid sequence of the peptide.
Biochemical and Physiological Effects:
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has no known biochemical or physiological effects outside of its use as a protease substrate. It is non-toxic and does not interact with other biological molecules.
Advantages and Limitations for Lab Experiments
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has several advantages for use in lab experiments. It is highly sensitive and can detect low levels of protease activity. It is also easy to use and does not require specialized equipment. However, Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA has some limitations. It is not specific to a single protease and can be cleaved by multiple proteases, which can complicate data interpretation. Additionally, the fluorescent signal can be affected by experimental conditions, such as pH and temperature.
Future Directions
There are several future directions for the use of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA in biochemical research. One area of interest is the development of more specific protease substrates. This would allow for the measurement of individual protease activities, which could provide insight into the roles of specific proteases in disease. Another area of interest is the development of substrates that can be used in vivo, which would allow for the measurement of protease activity in living organisms. Finally, the use of Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA in drug discovery is an area of active research, as proteases are promising drug targets for a wide range of diseases.
Synthesis Methods
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves the stepwise addition of amino acids to a growing peptide chain, with each amino acid protected by a temporary blocking group. The final peptide is then cleaved from the resin and deprotected to yield the desired product. Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can also be obtained commercially from peptide synthesis companies.
Scientific Research Applications
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA is widely used in biochemical research to study the activity of proteases. Proteases play critical roles in many biological processes, including digestion, blood clotting, and immune response. Dysregulation of protease activity has been linked to numerous diseases, including cancer, Alzheimer's disease, and cardiovascular disease. Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amides-MCA can be used to measure the activity of various proteases, including serine proteases, cysteine proteases, and metalloproteases.
properties
CAS RN |
106984-12-7 |
---|---|
Product Name |
Butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide |
Molecular Formula |
C32H49N7O8 |
Molecular Weight |
659.8 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-6-amino-2-[(4-methyl-2-oxochromen-7-yl)amino]hexanoyl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamate |
InChI |
InChI=1S/C32H49N7O8/c1-19-17-27(41)46-25-18-20(11-12-21(19)25)36-22(9-5-7-15-33)29(43)39-30(44)23(10-6-8-16-34)37-28(42)24(13-14-26(35)40)38-31(45)47-32(2,3)4/h11-12,17-18,22-24,36H,5-10,13-16,33-34H2,1-4H3,(H2,35,40)(H,37,42)(H,38,45)(H,39,43,44)/t22-,23-,24-/m0/s1 |
InChI Key |
IKULHSRMJQPVTD-HJOGWXRNSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)OC(C)(C)C |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(CCCCN)C(=O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C |
Other CAS RN |
106984-12-7 |
synonyms |
Boc-Glu-Lys-Lys-NH-Mec butoxycarbonylglutamyl-lysyl-lysine-4-methylcoumarinyl-7-amide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.